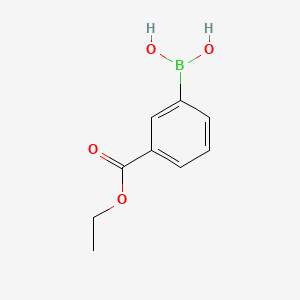

Acide 3-éthoxycarbonylphénylboronique

Vue d'ensemble

Description

L'acide 3-(éthoxycarbonyl)phénylboronique est un composé organoboronique caractérisé par la présence d'un groupe acide boronique lié à un cycle phényle, qui est lui-même substitué par un groupe éthoxycarbonyle. Ce composé présente un intérêt significatif dans la synthèse organique, en particulier dans le contexte des réactions de couplage de Suzuki-Miyaura, où il sert de brique de construction polyvalente pour la formation de liaisons carbone-carbone .

Applications De Recherche Scientifique

3-(Ethoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It is known to be a reactant in several chemical reactions, including palladium-catalyzed suzuki-miyaura coupling and palladium-catalyzed arylation of aldehydes .

Mode of Action

The mode of action of 3-Ethoxycarbonylphenylboronic acid involves its interaction with other compounds in chemical reactions. For instance, in the Suzuki-Miyaura coupling, it reacts with other compounds in the presence of a palladium catalyst . The exact changes resulting from these interactions are dependent on the specific reactions and the other compounds involved.

Result of Action

The molecular and cellular effects of 3-Ethoxycarbonylphenylboronic acid’s action would depend on the specific reactions it is involved in . As a reactant in chemical reactions, it contributes to the formation of new compounds, which could have various effects at the molecular and cellular levels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 3-(éthoxycarbonyl)phénylboronique implique généralement la borylation d'un précurseur halogénoaryle approprié. Une méthode courante consiste en la borylation catalysée au palladium du 3-bromoéthylbenzoate en utilisant le bis(pinacolato)diboron (B2Pin2) comme source de bore. La réaction est effectuée dans des conditions douces, souvent en présence d'une base telle que l'acétate de potassium et d'un catalyseur au palladium comme Pd(dppf)Cl2 .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l'acide 3-(éthoxycarbonyl)phénylboronique ne soient pas largement documentées, l'approche générale implique une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-(éthoxycarbonyl)phénylboronique subit diverses réactions chimiques, notamment :

Couplage de Suzuki-Miyaura : Il s'agit de la réaction la plus importante, où le composé réagit avec des halogénoaryl ou des halogénovinyl en présence d'un catalyseur au palladium pour former des dérivés biaryles ou styréniques.

Protodéboronation : Cette réaction implique l'élimination du groupe acide boronique, généralement en utilisant des conditions acides ou des catalyseurs spécifiques.

Réactifs et conditions courants :

Couplage de Suzuki-Miyaura : Catalyseurs au palladium (par exemple, Pd(PPh3)4), bases (par exemple, K2CO3) et solvants tels que le toluène ou des mélanges eau-éthanol.

Oxydation : Peroxyde d'hydrogène, perborate de sodium ou autres agents oxydants.

Protodéboronation : Conditions acides ou catalyseurs spécifiques tels que les sels de cuivre.

Principaux produits :

Couplage de Suzuki-Miyaura : Dérivés biaryles ou styréniques.

Oxydation : Phénols.

Protodéboronation : Le composé aryle correspondant sans le groupe acide boronique.

4. Applications de la recherche scientifique

L'acide 3-(éthoxycarbonyl)phénylboronique a un large éventail d'applications dans la recherche scientifique :

Industrie : Le composé est utilisé dans la production de produits pharmaceutiques, d'agrochimiques et de matériaux avancés.

5. Mécanisme d'action

Le principal mécanisme d'action de l'acide 3-(éthoxycarbonyl)phénylboronique dans le couplage de Suzuki-Miyaura implique l'étape de transmétallation, où l'atome de bore transfère son groupe organique au catalyseur au palladium. Ceci est suivi par une élimination réductrice, conduisant à la formation d'une nouvelle liaison carbone-carbone . Le groupe acide boronique interagit également avec diverses cibles moléculaires, telles que les enzymes, par le biais d'une liaison covalente réversible, qui est exploitée dans les applications biologiques et médicinales .

Composés similaires :

Acide phénylboronique : Dépourvu du groupe éthoxycarbonyle et couramment utilisé dans la synthèse organique.

Acide 4-(trifluorométhyl)phénylboronique : Contient un groupe trifluorométhyle, offrant des propriétés électroniques et une réactivité différentes.

Esters boroniques de pinacol : Utilisés comme groupes protecteurs en chimie des glucides et offrant des profils de stabilité et de réactivité différents.

Unicité : L'acide 3-(éthoxycarbonyl)phénylboronique est unique en raison de la présence du groupe éthoxycarbonyle, qui peut influencer sa réactivité et sa solubilité. Cela le rend particulièrement utile dans des applications synthétiques spécifiques où ces propriétés sont avantageuses .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the ethoxycarbonyl group and is commonly used in organic synthesis.

4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group, offering different electronic properties and reactivity.

Pinacol Boronic Esters: Used as protective groups in carbohydrate chemistry and offer different stability and reactivity profiles.

Uniqueness: 3-(Ethoxycarbonyl)phenylboronic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Propriétés

IUPAC Name |

(3-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHVCPNQQBDOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390632 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4334-87-6 | |

| Record name | 3-Ethoxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Ethoxycarbonylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-(Ethoxycarbonyl)phenyl)boronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63752S6NBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)